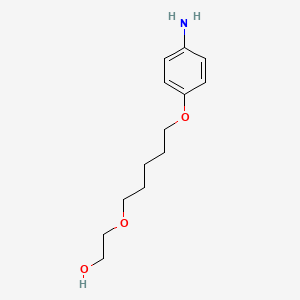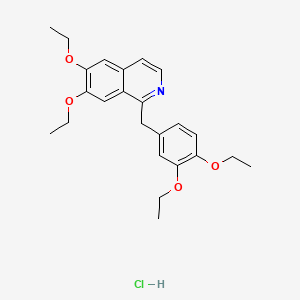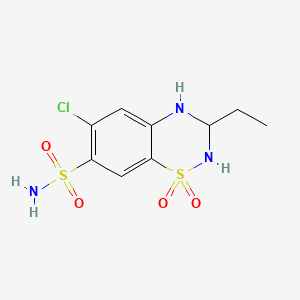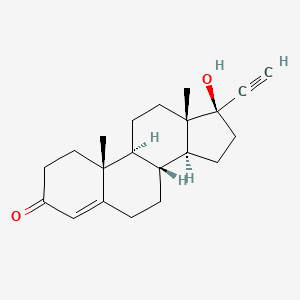
Epetirimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epetirimod is a small molecule immunomodulator that has been studied for its potential therapeutic applications, particularly in the treatment of infections caused by human papillomavirus and cervical dysplasia . It is structurally related to the marketed topical imidazoquinoline drug, imiquimod, which is an agonist of Toll-like receptor 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epetirimod involves the formation of its core structure, which includes an imidazoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Epetirimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound analogs .
Scientific Research Applications
Mechanism of Action
Epetirimod exerts its effects by acting as an agonist of Toll-like receptor 7, a key receptor involved in the innate immune response . Upon binding to Toll-like receptor 7, this compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells . This mechanism of action is similar to that of imiquimod, another imidazoquinoline derivative .
Comparison with Similar Compounds
Epetirimod is structurally related to other imidazoquinoline derivatives, such as imiquimod and resiquimod . While all these compounds share a common mechanism of action as Toll-like receptor 7 agonists, this compound is unique in its specific chemical structure and its potential therapeutic applications . Other similar compounds include:
Imiquimod: A topical drug used to treat certain skin conditions, including actinic keratosis and superficial basal cell carcinoma.
This compound’s uniqueness lies in its specific structure and its potential use in treating human papillomavirus infections and cervical dysplasia .
Properties
CAS No. |
227318-71-0 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17) |
InChI Key |
UCPMSMNKGXUFCC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Appearance |
Solid powder |
Key on ui other cas no. |
227318-71-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-30563; S 30563; S30563; Epetirimod. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















